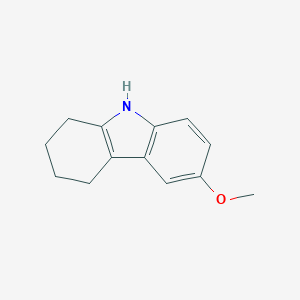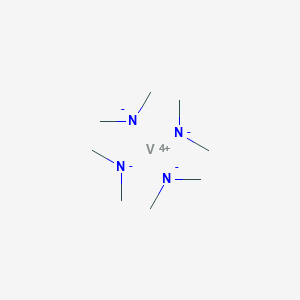
Vanadium tetrakis(dimethylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium tetrakis(dimethylamide), also known as Tetrakis(dimethylamino)vanadium, is a compound with the molecular formula C10H30N5V and a molecular weight of 271.32 . It is used for research and development purposes .
Molecular Structure Analysis
The compound has non-crystallographic D2d molecular symmetry and contains an approximately tetrahedrally coordinated V atom with dimethylamido ligands . Each Nitrogen atom features a nearly trigonal planar geometry .Chemical Reactions Analysis
While specific chemical reactions involving Vanadium tetrakis(dimethylamide) are not detailed in the retrieved sources, vanadium compounds have been studied for their reactions, including oxidations of alkanes, alkenes, arenes, alcohols, aldehydes, ketones, and sulfur species, as well as oxidative C–C and C–O bond cleavage, carbon–carbon bond formation, deoxydehydration, haloperoxidase, cyanation .Wissenschaftliche Forschungsanwendungen
Surface Complex Formation for Catalysis
Vanadium(IV) tetrakis(dimethylamido) complexes have been successfully grafted onto metal oxide surfaces like SiO2, Al2O3, and TiO2, creating well-defined surface complexes. These complexes serve as model systems for understanding the behavior of heterogeneous vanadium catalysts. The study by Grasser et al. (2003) highlights the preparation and characterization of these complexes, which have shown potential in ligand exchange reactions and redox processes when exposed to air, indicating their utility in catalytic applications (Grasser, Haessner, Köhler, Lefebvre, & Basset, 2003).
Thin Film Deposition
Vanadium tetrakis(dimethylamide) has been extensively used as a precursor in atomic layer deposition (ALD) processes. Wang et al. (2017) discussed the deposition of vanadium oxide (VO x) thin films using this precursor, highlighting its volatility and effectiveness at room temperature. These films, which can be crystallized into the monoclinic VO2 phase through postdeposition annealing, have applications in microelectronics and energy storage (Wang, Guo, Gao, & Wang, 2017).
Plasma-enhanced ALD for Vanadium Nitride
Kozen et al. (2019) utilized vanadium tetrakis(dimethylamide) in a plasma-enhanced atomic layer deposition process to develop vanadium nitride (VN) films. These films demonstrated excellent tribological properties, indicating their potential use in applications requiring high wear resistance and low friction (Kozen, Sowa, Ju, Strandwitz, Zeng, Babuska, Hsain, & Krick, 2019).
Cathode Material for Li-ion Batteries
Pemble, Povey, and Vernardou (2019) reported on the use of vanadium tetrakis(dimethylamide) for the atomic layer deposition of vanadium pentoxide coatings. These coatings have shown promise as cathodes in lithium-ion batteries due to their high discharge capacity and cycling stability, making them suitable for energy storage applications (Pemble, Povey, & Vernardou, 2019).
Atomic Layer Deposition Process Development
Park et al. (2016) conducted a study on the development of an effective vanadium precursor for the atomic layer deposition of VO2 thin films, which are crucial for smart window applications and electronics. The research provided insights into the thermal stability and adsorption energy of precursors, paving the way for improved ALD processes using vanadium tetrakis(dimethylamide) (Park, Kim, Lee, & Kim, 2016).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Vanadium tetrakis(dimethylamide) . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Eigenschaften
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173545 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium tetrakis(dimethylamide) | |
CAS RN |
19824-56-7 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

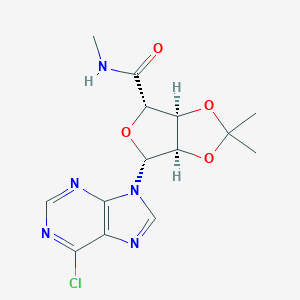
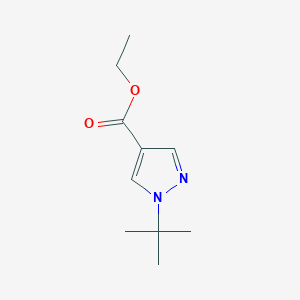
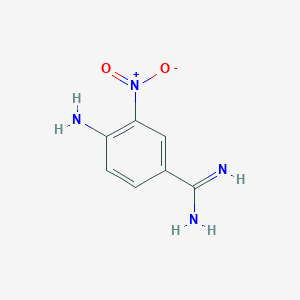
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
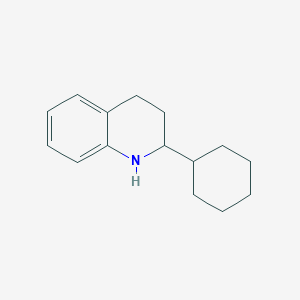
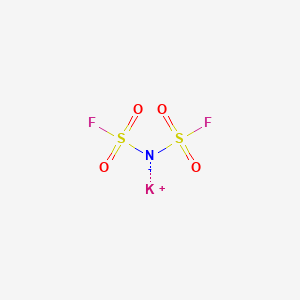
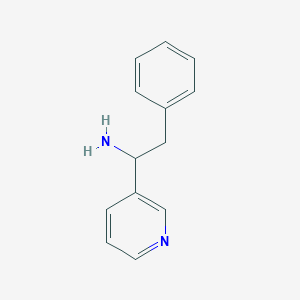
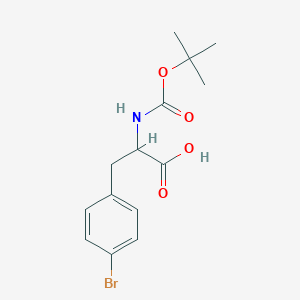
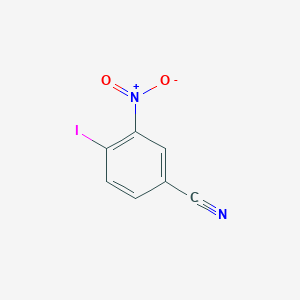
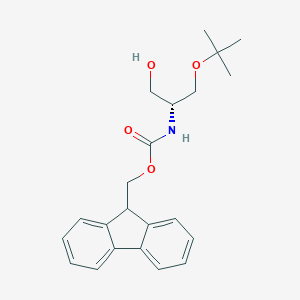
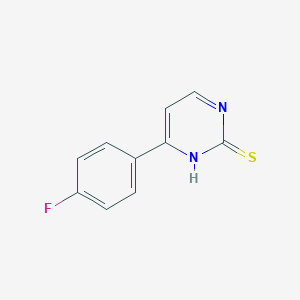
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
